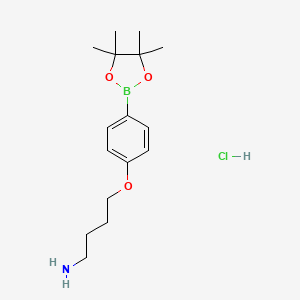![molecular formula C13H14BrNO B8231866 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone](/img/structure/B8231866.png)
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone is a compound that belongs to the class of bicyclic azetidines. These compounds are known for their unique structural features and potential biological activities. The presence of the azabicyclo[3.1.0]hexane core in the molecule makes it an interesting target for synthetic and medicinal chemists.
準備方法
The synthesis of 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone can be achieved through various methods. One common approach involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles . This reaction is typically carried out under mild conditions using a base such as sodium hydride or potassium tert-butoxide. Another method involves the metal-mediated cyclopropanation domino reaction of chain enynes, which relies on in situ-generated metal carbene species in the presence of palladium, gold, ruthenium, cobalt, nickel, or rhodium salts as catalysts .
化学反応の分析
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromo-2-methylphenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: Intramolecular cyclization reactions can be promoted using bases or metal catalysts to form more complex bicyclic structures.
科学的研究の応用
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various bioactive molecules and natural products.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: It has been explored for its potential antitumor, antibacterial, and antiviral activities.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone involves its interaction with specific molecular targets. The azabicyclo[3.1.0]hexane core can interact with enzymes and receptors, leading to the modulation of various biological pathways. For example, compounds with similar structures have been shown to alkylate DNA, inhibit proteases, and modulate neurotransmitter reuptake .
類似化合物との比較
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone can be compared with other similar compounds such as:
Duocarmycin SA: Known for its DNA-alkylating properties and antitumor activity.
Yatakemycin: Another DNA-alkylating agent with potent antitumor effects.
CC-1065: A well-known antitumor agent that also alkylates DNA.
Bicifadine: An analgesic that inhibits the reuptake of serotonin, noradrenaline, and dopamine.
Centanafadine: Used for the treatment of attention-deficit hyperactivity disorder (ADHD).
Amitifadine: An antidepressant that inhibits the reuptake of serotonin, noradrenaline, and dopamine.
These compounds share structural similarities with this compound, but each has unique properties and applications that make them distinct.
特性
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-(4-bromo-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c1-8-4-11(14)2-3-12(8)13(16)15-6-9-5-10(9)7-15/h2-4,9-10H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKFWIBRTIZQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)N2CC3CC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Azabicyclo[3.1.0]hexan-3-yl(4-iodophenyl)methanone](/img/structure/B8231848.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(3-iodophenyl)methanone](/img/structure/B8231854.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methylphenyl)methanone](/img/structure/B8231855.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methoxyphenyl)methanone](/img/structure/B8231857.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-chlorophenyl)methanone](/img/structure/B8231861.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-fluorophenyl)methanone](/img/structure/B8231864.png)
